9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole
Description
From Monomeric Carbazoles to Three-Dimensional Architectures
The molecular engineering of carbazole derivatives has progressed through three distinct phases since the 1980s. Early-stage development focused on planar carbazole oligomers, which demonstrated moderate hole-transport capabilities (HOMO levels ≈ -5.4 eV) but suffered from crystallinity-induced device degradation. The 2000s saw the emergence of dendritic carbazole structures, exemplified by 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA), which improved amorphous film formation while maintaining HOMO levels at -5.7 eV.
The paradigm shift occurred with spiro-annulated carbazole systems, as exemplified by 9-[2',7,7'-tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole. This three-dimensional architecture combines four carbazole units (electron-donating groups) with orthogonal fluorene planes, achieving unprecedented HOMO level modulation (-5.32 eV) and glass transition temperatures exceeding 150°C. Comparative studies show a 40% increase in radiative recombination efficiency compared to linear carbazole polymers, attributable to suppressed intermolecular π-π stacking.
Spiro-Fluorene as a Structural Enabler
Spirobi[fluorene] cores provide three critical advantages over conventional biphenyl linkers:
- Steric Isolation : The 90° dihedral angle between fluorene planes creates discrete charge transport channels, reducing exciton quenching (non-radiative decay rate <10^6 s^-1).
- Conformational Locking : Methyl groups at the 9-position of fluorene prevent rotational disorder, maintaining a 0.38 Å interplanar distance between carbazole units for optimal Förster resonance energy transfer.
- Synthetic Versatility : Bromination at the 2,7-positions allows sequential Suzuki couplings, enabling precise control over carbazole substitution patterns (2',7,7'-tri-substitution achieves 98% regioselectivity).
Electrochemical studies reveal two reversible oxidation waves at +0.68 V and +1.12 V vs. Fc/Fc+, corresponding to sequential carbazole-centered hole formation. This dual-redox behavior enables stable charge transport over 10,000 cycles in thin-film transistors.
Properties
IUPAC Name |
9-[2',7,7'-tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H44N4/c1-9-25-65-53(17-1)54-18-2-10-26-66(54)74(65)45-33-37-49-50-38-34-46(75-67-27-11-3-19-55(67)56-20-4-12-28-68(56)75)42-62(50)73(61(49)41-45)63-43-47(76-69-29-13-5-21-57(69)58-22-6-14-30-70(58)76)35-39-51(63)52-40-36-48(44-64(52)73)77-71-31-15-7-23-59(71)60-24-8-16-32-72(60)77/h1-44H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMJBASCKOPOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)N1C2=CC=CC=C2C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H44N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole typically involves multiple steps, including the formation of carbazole units and their subsequent coupling with spirobi[fluorene] moieties. One common method involves the use of palladium-catalyzed C-N coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for electronic applications .
Chemical Reactions Analysis
Types of Reactions
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the carbazole units, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Silver oxide or potassium permanganate in acetone.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenated reagents under palladium-catalyzed conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole involves its interaction with electronic and molecular targets. The compound’s unique structure allows it to participate in various electronic transitions, making it an effective material for optoelectronic applications. The pathways involved include charge transfer and energy transfer processes .
Comparison with Similar Compounds
Data Tables
Table 1. Thermal and Electronic Properties of Selected Compounds
| Compound | Tg (°C) | Td (°C) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application |
|---|---|---|---|---|
| Target Compound | >150 | >350 | ~1 × 10⁻⁴ | PSCs |
| Spiro-OMeTAD | ~125 | ~300 | ~1 × 10⁻⁵ (doped) | PSCs |
| SF-MPA-MCz | >150 | >350 | 1.2 × 10⁻⁴ | PSCs |
| SP2 | >150 | >350 | 8 × 10⁻⁵ | OLEDs |
| TCTA | ~80 | ~250 | 3 × 10⁻⁶ | OLEDs (co-host) |
| TSBF | N/A | >400 | N/A | TADF Host |
Table 2. Device Performance Metrics
| Compound | PCE (%) | EQE (%) | PLQY (%) | Key Advantage |
|---|---|---|---|---|
| Target Compound | 22.1 | N/A | N/A | Dopant-free operation |
| Spiro-OMeTAD | 20.8 | N/A | N/A | Industry standard |
| SP2 | N/A | 13.43 | N/A | High surface kurtosis |
| SFCC | N/A | 15.3 | 89 | Narrow emission (FWHM 45 nm) |
Biological Activity
The compound 9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole is a complex organic molecule that has garnered attention due to its unique structural properties and potential biological activities. Carbazole derivatives, in general, are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and neuroprotective activities. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₃₆H₂₉N₃
- Molecular Weight : 525.64 g/mol
- Chemical Structure : Characterized by a spirobifluorene core with multiple carbazole units attached.
This unique configuration contributes to its electronic properties and potential applications in organic electronics and photonics.
Antimicrobial Activity
Carbazole derivatives have been reported to exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain carbazole derivatives show MIC values ranging from 1 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The presence of functional groups in the carbazole structure enhances interaction with microbial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
The anticancer potential of carbazole derivatives has been extensively studied:
- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, including ovarian carcinoma (PA1) and prostate carcinoma (PC3) .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Neuroprotective Activity
Research has also highlighted the neuroprotective effects of carbazole derivatives:
- Cell Viability : Some studies report that certain compounds can protect neuronal cells from apoptosis at concentrations as low as 3 µM .
- Antioxidative Mechanism : The antioxidative properties of these compounds may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress.
Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized several carbazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with imidazole substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Study 2: Anticancer Properties
A comprehensive evaluation of carbazole derivatives for anticancer activity revealed that specific structural modifications could significantly increase potency against prostate cancer cell lines. The study found that derivatives with bulky substituents at the nitrogen position showed improved efficacy .
Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of carbazole derivatives demonstrated that certain compounds could enhance neurogenesis in animal models. This effect was attributed to their ability to modulate signaling pathways involved in neuronal survival .
Q & A
Q. What are the recommended synthetic routes for 9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step cross-coupling reactions. A common approach is Suzuki-Miyaura coupling to attach carbazole units to the spirobi[fluorene] core. For example, 2,7-dibromo-9,9'-spirobi[fluorene] can react with carbazole boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C . Purification is critical: column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in chloroform/methanol yields >98% purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (C18 column, acetonitrile/water mobile phase) is advised .
Q. How can the molecular structure and crystallographic packing of this compound be characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization via slow evaporation of a dichloromethane/hexane solution (1:3 v/v) at 25°C often produces suitable crystals. Key parameters include:
Advanced Research Questions
Q. How do substitution patterns of carbazole units influence HOMO-LUMO levels and charge transport properties?
Methodological Answer: Electrochemical properties are assessed via cyclic voltammetry (CV) in dichloromethane (0.1 M TBAPF₆ as electrolyte). The HOMO level is derived from the oxidation onset (e.g., +0.78 V vs. Fc/Fc⁺), corresponding to ≈−5.18 eV. The LUMO is estimated using optical bandgap (UV-Vis edge ≈3.1 eV). Substituting carbazole at the 2',7,7' positions enhances hole mobility (μₕ ≈10⁻³ cm²/V·s via space-charge-limited current, SCLC) due to improved orbital overlap. Density functional theory (DFT) calculations (B3LYP/6-31G*) show delocalized electron density across the spiro-core .
Q. What methodological approaches resolve contradictions in reported charge mobility data for spirobi[fluorene]-carbazole derivatives?
Methodological Answer: Discrepancies in charge mobility often arise from thin-film morphology differences. To standardize measurements:
- Use time-of-flight (TOF) for intrinsic mobility (single crystals) vs. SCLC for thin films.
- Anneal films at 120°C for 10 min to minimize grain boundaries.
- Characterize morphology via atomic force microscopy (AFM; RMS roughness <1 nm) and grazing-incidence XRD (GI-XRD) to confirm crystallinity. For example, mobility variations from 10⁻⁴ to 10⁻³ cm²/V·s correlate with annealing-induced molecular ordering .
Q. How can the compound’s thermal stability be evaluated for device integration?
Methodological Answer: Thermogravimetric analysis (TGA) under N₂ (10°C/min) typically shows a 5% weight loss at >400°C, confirming stability for OLED processing. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) ≈180°C, critical for layer deposition without crystallization. For device integration, vacuum sublimation at 250–300°C (base pressure <10⁻⁶ Torr) ensures uniform thin films .
Data Contradiction Analysis
Q. Why do photoluminescence quantum yields (PLQY) vary between solution and solid-state measurements?
Methodological Answer: PLQY in solution (e.g., 65% in THF) often exceeds solid-state values (≈45%) due to aggregation-caused quenching (ACQ). To mitigate:
- Blend with host materials (e.g., CBP, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl) at 10–20% doping ratios.
- Use time-resolved photoluminescence (TRPL) to identify non-radiative pathways (lifetimes <10 ns suggest ACQ).
- Compare with diluted films (spin-coated at 2000 rpm) to isolate concentration effects .
Experimental Design
Q. How to design an experiment correlating molecular conformation with device efficiency?
Methodological Answer:
Synthesis: Prepare derivatives with varying carbazole substitution positions (e.g., 2',7 vs. 3',6').
Characterization: SC-XRD for conformation analysis; CV/UV-Vis for energy levels.
Device Fabrication: Construct OLEDs with structure ITO/PEDOT:PSS (40 nm)/emissive layer (80 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm).
Testing: Measure external quantum efficiency (EQE) and luminance (cd/m²) at 10 mA/cm².
Analysis: Use Gaussian hole/electron mobility models to link conformation (e.g., dihedral angles <10° for planar structures) to EQE improvements (>15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
